molecular formula C8H17NS B12097595 2-[(Ethylsulfanyl)methyl]piperidine

2-[(Ethylsulfanyl)methyl]piperidine

Cat. No.: B12097595
M. Wt: 159.29 g/mol
InChI Key: HPUFDZUYROBFLB-UHFFFAOYSA-N
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Description

2-[(Ethylsulfanyl)methyl]piperidine: is a chemical compound with the following properties:

    CAS Number: 1250043-71-0

    Molecular Formula: CHNS

    Molecular Weight: 159.29 g/mol

Preparation Methods

Synthetic Routes: The synthesis of 2-[(Ethylsulfanyl)methyl]piperidine involves the introduction of an ethylthiomethyl group onto a piperidine ring. While specific synthetic routes may vary, one common method is the reaction of piperidine with ethyl mercaptan (HSCH2CH3) under appropriate conditions.

Industrial Production: Industrial-scale production methods for this compound are not widely documented. research laboratories often prepare it through custom synthesis.

Chemical Reactions Analysis

Reactivity: 2-[(Ethylsulfanyl)methyl]piperidine can undergo various chemical reactions:

    Oxidation: It can be oxidized to form corresponding sulfoxide or sulfone derivatives.

    Reduction: Reduction of the sulfur atom can yield the corresponding thiomethylpiperidine.

    Substitution: The ethylthiomethyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents such as hydrogen peroxide (HO) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).

    Substitution: Various alkylating agents or nucleophiles.

Major Products: The major products depend on the specific reaction conditions. Oxidation leads to sulfoxide or sulfone derivatives, while reduction results in thiomethylpiperidine.

Scientific Research Applications

2-[(Ethylsulfanyl)methyl]piperidine finds applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: It may serve as a probe in biological studies.

    Medicine: Potential use in drug development due to its structural features.

    Industry: Limited applications, but it could be explored further.

Mechanism of Action

The exact mechanism of action for this compound is not well-documented. Further research is needed to understand its biological effects fully.

Comparison with Similar Compounds

While 2-[(Ethylsulfanyl)methyl]piperidine is relatively unique due to its ethylthiomethyl group, similar compounds include piperidine derivatives with various substituents.

Properties

Molecular Formula

C8H17NS

Molecular Weight

159.29 g/mol

IUPAC Name

2-(ethylsulfanylmethyl)piperidine

InChI

InChI=1S/C8H17NS/c1-2-10-7-8-5-3-4-6-9-8/h8-9H,2-7H2,1H3

InChI Key

HPUFDZUYROBFLB-UHFFFAOYSA-N

Canonical SMILES

CCSCC1CCCCN1

Origin of Product

United States

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